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molecular formula C21H27NO2 B3434081 Rac-threo-ifenprodil CAS No. 74991-34-7

Rac-threo-ifenprodil

Cat. No. B3434081
M. Wt: 325.4 g/mol
InChI Key: UYNVMODNBIQBMV-IERDGZPVSA-N
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Patent
US04377691

Procedure details

In the practical preparation of the free ifenprodil, it is convenient to obtain the free ifenprodil directly from the reaction mixture, without once isolating ifenprodil hydrobromide, by adding ammonia water or a similar weakly basic substance to the filtrate from which solid matters including the catalyst have been removed, and concentrating the filtrate under reduced pressure to obtain the free compound as a residue which may, if desired, be purified by recrystallization from ethanol or isopropanol. The filtrate or mother liquor in the crystallization and/or recrystallization treatment may be subjected to silica gel column chromatography to recover a certain amount of ifenprodil. The total yields of ifenprodil can be increased by this after-treatment to about more than 90%. The free ifenprodil thus obtained may be reacted with an acid in a proper solvent to prepare an acid-addition salt with the acid.
Name
ifenprodil hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:12]1[CH2:17][CH2:16][CH:15]([CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:14][CH2:13]1)[CH:3]([OH:11])[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1.Br.O.N>>[CH3:1][CH:2]([N:12]1[CH2:13][CH2:14][CH:15]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:16][CH2:17]1)[CH:3]([OH:11])[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
ifenprodil hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3.Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
have been removed
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the free compound as a residue which may,
CUSTOM
Type
CUSTOM
Details
be purified by recrystallization from ethanol or isopropanol
CUSTOM
Type
CUSTOM
Details
The filtrate or mother liquor in the crystallization and/or recrystallization treatment
CUSTOM
Type
CUSTOM
Details
to recover a certain amount of ifenprodil

Outcomes

Product
Name
Type
product
Smiles
CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04377691

Procedure details

In the practical preparation of the free ifenprodil, it is convenient to obtain the free ifenprodil directly from the reaction mixture, without once isolating ifenprodil hydrobromide, by adding ammonia water or a similar weakly basic substance to the filtrate from which solid matters including the catalyst have been removed, and concentrating the filtrate under reduced pressure to obtain the free compound as a residue which may, if desired, be purified by recrystallization from ethanol or isopropanol. The filtrate or mother liquor in the crystallization and/or recrystallization treatment may be subjected to silica gel column chromatography to recover a certain amount of ifenprodil. The total yields of ifenprodil can be increased by this after-treatment to about more than 90%. The free ifenprodil thus obtained may be reacted with an acid in a proper solvent to prepare an acid-addition salt with the acid.
Name
ifenprodil hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:12]1[CH2:17][CH2:16][CH:15]([CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:14][CH2:13]1)[CH:3]([OH:11])[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1.Br.O.N>>[CH3:1][CH:2]([N:12]1[CH2:13][CH2:14][CH:15]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:16][CH2:17]1)[CH:3]([OH:11])[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
ifenprodil hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3.Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
have been removed
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the free compound as a residue which may,
CUSTOM
Type
CUSTOM
Details
be purified by recrystallization from ethanol or isopropanol
CUSTOM
Type
CUSTOM
Details
The filtrate or mother liquor in the crystallization and/or recrystallization treatment
CUSTOM
Type
CUSTOM
Details
to recover a certain amount of ifenprodil

Outcomes

Product
Name
Type
product
Smiles
CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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